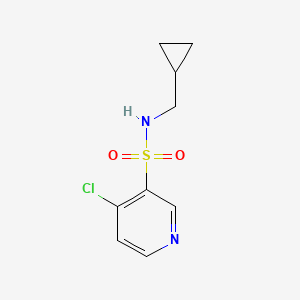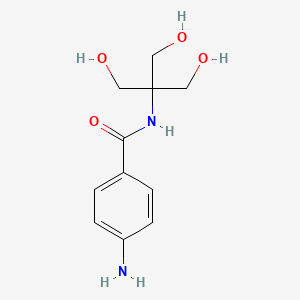
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halogenated compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.
科学研究应用
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Tricine: A zwitterionic amino acid used in buffer solutions.
TES: Another buffering agent used in molecular biology and biochemistry.
Tris: Commonly used in biochemistry and molecular biology as a buffering agent.
Uniqueness
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C11H16N2O4 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
4-amino-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C11H16N2O4/c12-9-3-1-8(2-4-9)10(17)13-11(5-14,6-15)7-16/h1-4,14-16H,5-7,12H2,(H,13,17) |
InChI 键 |
JFOBPGLLCMVSPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CO)(CO)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



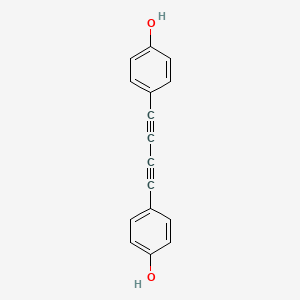
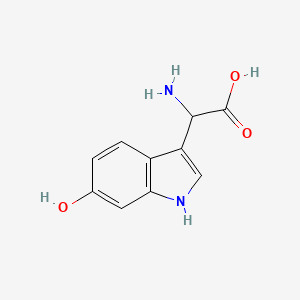
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
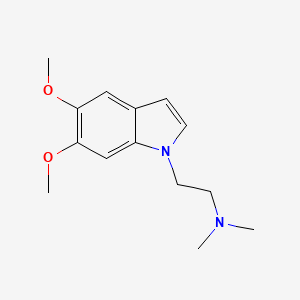

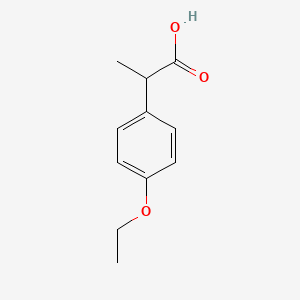

![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-](/img/structure/B12944603.png)
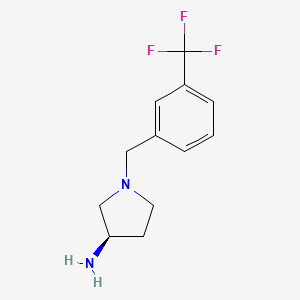
![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
